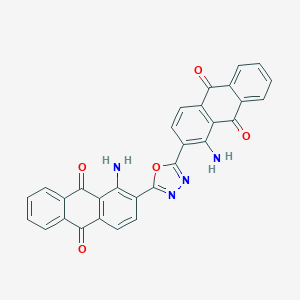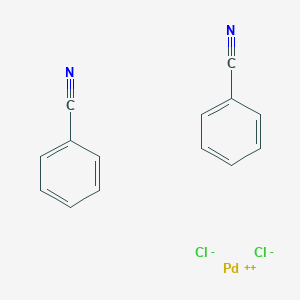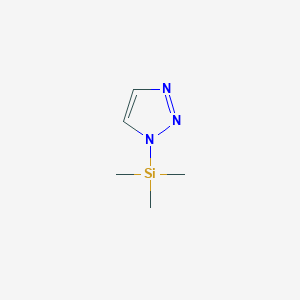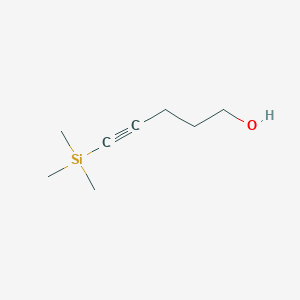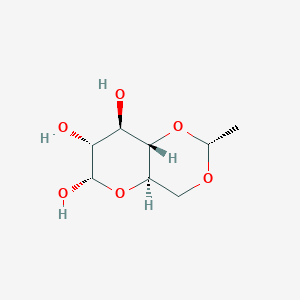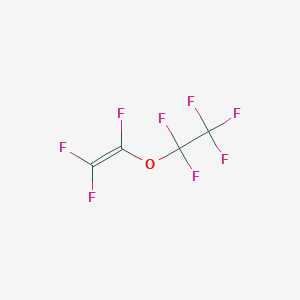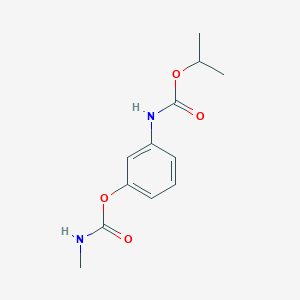
CARBANILIC ACID, m-HYDROXY-, ISOPROPYL ESTER, METHYLCARBAMATE (ester)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbanilic acid, m-hydroxy-, isopropyl ester, methylcarbamate (ester) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using specific methods and has been studied extensively for its mechanism of action, physiological and biochemical effects, and limitations in laboratory experiments. In
Mechanism Of Action
The mechanism of action of carbanilic acid, m-hydroxy-, isopropyl CARBANILIC ACID, m-HYDROXY-, ISOPROPYL ESTER, METHYLCARBAMATE (ester), methylcarbamate (CARBANILIC ACID, m-HYDROXY-, ISOPROPYL ESTER, METHYLCARBAMATE (ester)) is not fully understood. However, research has shown that this compound can induce cell death in cancer cells by activating various signaling pathways. It can also inhibit the growth of cancer cells by interfering with their DNA replication and repair mechanisms.
Biochemical And Physiological Effects
Carbanilic acid, m-hydroxy-, isopropyl CARBANILIC ACID, m-HYDROXY-, ISOPROPYL ESTER, METHYLCARBAMATE (ester), methylcarbamate (CARBANILIC ACID, m-HYDROXY-, ISOPROPYL ESTER, METHYLCARBAMATE (ester)) has been shown to have various biochemical and physiological effects. Research has shown that this compound can induce oxidative stress in cancer cells, leading to their death. It can also inhibit the migration and invasion of cancer cells, making it a promising candidate for cancer therapy.
Advantages And Limitations For Lab Experiments
One of the advantages of using carbanilic acid, m-hydroxy-, isopropyl CARBANILIC ACID, m-HYDROXY-, ISOPROPYL ESTER, METHYLCARBAMATE (ester), methylcarbamate (CARBANILIC ACID, m-HYDROXY-, ISOPROPYL ESTER, METHYLCARBAMATE (ester)) in lab experiments is its potential as an anti-cancer agent. However, this compound has limitations in laboratory experiments, such as its low solubility in water and its potential toxicity to normal cells.
Future Directions
There are several future directions for the use of carbanilic acid, m-hydroxy-, isopropyl CARBANILIC ACID, m-HYDROXY-, ISOPROPYL ESTER, METHYLCARBAMATE (ester), methylcarbamate (CARBANILIC ACID, m-HYDROXY-, ISOPROPYL ESTER, METHYLCARBAMATE (ester)). One of the promising directions is its potential as a treatment for other diseases such as Alzheimer's and Parkinson's disease. Research has shown that this compound can inhibit the formation of amyloid-beta plaques, which are associated with Alzheimer's disease. It can also protect neurons from damage caused by oxidative stress, making it a promising candidate for treating Parkinson's disease.
Conclusion
In conclusion, carbanilic acid, m-hydroxy-, isopropyl CARBANILIC ACID, m-HYDROXY-, ISOPROPYL ESTER, METHYLCARBAMATE (ester), methylcarbamate (CARBANILIC ACID, m-HYDROXY-, ISOPROPYL ESTER, METHYLCARBAMATE (ester)) is a promising compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields.
Synthesis Methods
Carbanilic acid, m-hydroxy-, isopropyl CARBANILIC ACID, m-HYDROXY-, ISOPROPYL ESTER, METHYLCARBAMATE (ester), methylcarbamate (CARBANILIC ACID, m-HYDROXY-, ISOPROPYL ESTER, METHYLCARBAMATE (ester)) is synthesized using a reaction between isopropyl chloroformate, m-hydroxybenzoic acid, and methylamine. This reaction yields the desired compound, which is further purified using various techniques such as column chromatography and recrystallization.
Scientific Research Applications
Carbanilic acid, m-hydroxy-, isopropyl CARBANILIC ACID, m-HYDROXY-, ISOPROPYL ESTER, METHYLCARBAMATE (ester), methylcarbamate (CARBANILIC ACID, m-HYDROXY-, ISOPROPYL ESTER, METHYLCARBAMATE (ester)) has been extensively studied for its potential applications in various fields. One of its significant applications is in the field of medicine, where it has been studied for its potential as an anti-cancer agent. Research has shown that this compound can induce cell death in cancer cells, making it a promising candidate for cancer therapy.
properties
CAS RN |
13684-90-7 |
|---|---|
Product Name |
CARBANILIC ACID, m-HYDROXY-, ISOPROPYL ESTER, METHYLCARBAMATE (ester) |
Molecular Formula |
C12H16N2O4 |
Molecular Weight |
252.27 g/mol |
IUPAC Name |
[3-(propan-2-yloxycarbonylamino)phenyl] N-methylcarbamate |
InChI |
InChI=1S/C12H16N2O4/c1-8(2)17-12(16)14-9-5-4-6-10(7-9)18-11(15)13-3/h4-8H,1-3H3,(H,13,15)(H,14,16) |
InChI Key |
FBLVWMVUQZTUFU-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=O)NC1=CC(=CC=C1)OC(=O)NC |
Canonical SMILES |
CC(C)OC(=O)NC1=CC(=CC=C1)OC(=O)NC |
Other CAS RN |
13684-90-7 |
synonyms |
3-(Methylcarbamoyloxy)carbanilic acid isopropyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



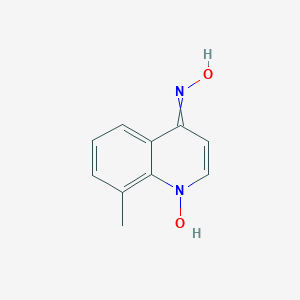
![Ethanol, 2-[[4-[(2-chloro-4,6-dinitrophenyl)azo]-1-naphthalenyl]amino]-](/img/structure/B83428.png)
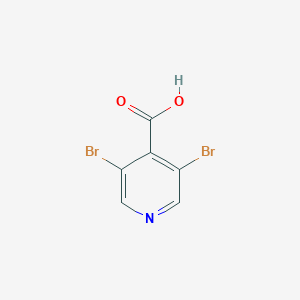
![[(3S)-3-Amino-4-hydroxy-4-oxobutyl]-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium](/img/structure/B83431.png)
![[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-hydroxyphenoxy)oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B83435.png)

